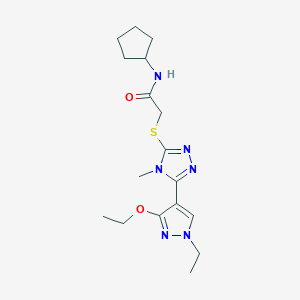

N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a hybrid heterocyclic compound combining pyrazole and 1,2,4-triazole moieties linked via a thioacetamide bridge. Its structure features a cyclopentyl group attached to the acetamide nitrogen, a methyl-substituted triazole ring, and a 3-ethoxy-1-ethyl-pyrazole substituent. Such dual-heterocyclic architectures are synthetically challenging but pharmacologically promising, as they leverage the bioactivity of both triazoles (antimicrobial, antiviral) and pyrazoles (anti-inflammatory, anticancer) .

Properties

IUPAC Name |

N-cyclopentyl-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O2S/c1-4-23-10-13(16(21-23)25-5-2)15-19-20-17(22(15)3)26-11-14(24)18-12-8-6-7-9-12/h10,12H,4-9,11H2,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALKJCNETAKVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound with significant potential in various therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 378.5 g/mol. Its structure features a cyclopentyl group and a thioacetamide moiety linked to a pyrazole and triazole framework, which are known for their diverse biological activities.

This compound exhibits various mechanisms of action that contribute to its pharmacological effects:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit various enzymes, which can lead to anti-inflammatory and analgesic effects.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, making it a candidate for further investigation in infectious diseases.

- Anticancer Activity : The presence of the triazole ring may enhance its ability to interfere with cancer cell proliferation.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits properties that reduce inflammation through enzyme inhibition. |

| Antimicrobial | Potential effectiveness against various microbial strains. |

| Anticancer | May inhibit cancer cell growth through interference with cellular pathways. |

| Analgesic | Provides pain relief by modulating pain pathways in the body. |

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the pyrazole and triazole families. For instance:

- Study on Pyrazole Derivatives : Research highlighted that pyrazole derivatives exhibit significant anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX).

- Antimicrobial Efficacy : A comparative study demonstrated that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for N-cyclopentyl derivatives in treating infections .

- Anticancer Investigations : Another study focused on triazole derivatives revealed their ability to induce apoptosis in cancer cells via modulation of the PI3K/Akt signaling pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related molecules:

Key Observations :

- Cycloalkyl vs. Aromatic Groups : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility compared to the phenyl group in and the bulkier cycloheptyl in .

- Pyrazole Substituents : The 3-ethoxy-1-ethyl group in the target may improve metabolic stability over the 5-methyl-pyrazole in due to reduced oxidative susceptibility.

- Triazole Modifications : Methyl substitution at the triazole N4 position (target) contrasts with ethyl or pyrrole groups in , affecting electronic distribution and hydrogen-bonding capacity.

Crystallography and Computational Studies

- Structural Confirmation : SHELX programs (e.g., SHELXL ) are widely used for refining heterocyclic structures, suggesting the target’s crystallographic data could be resolved similarly.

- Molecular Docking : As applied in , docking studies could predict the target’s binding affinity to enzymes like COX-2 or kinases, guided by its dual-heterocyclic core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.